molecular formula C14H22N4O2 B4412720 ethyl 2-(4-ethyl-1-piperazinyl)-4-methyl-5-pyrimidinecarboxylate

ethyl 2-(4-ethyl-1-piperazinyl)-4-methyl-5-pyrimidinecarboxylate

Cat. No. B4412720
M. Wt: 278.35 g/mol
InChI Key: RMAFUKISUMMIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-ethyl-1-piperazinyl)-4-methyl-5-pyrimidinecarboxylate, also known as EEP, is a chemical compound that has been studied extensively for its potential use in scientific research. EEP is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of ethyl 2-(4-ethyl-1-piperazinyl)-4-methyl-5-pyrimidinecarboxylate is not fully understood, but it is thought to involve the modulation of ion channel activity. Specifically, this compound has been shown to interact with the voltage-gated potassium channel Kv1.3, which is involved in the regulation of T cell activation. By modulating the activity of this channel, this compound may have potential therapeutic applications in the treatment of autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of T cell activation, and the reduction of inflammation. These effects make this compound a valuable tool for researchers studying a wide range of biological processes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 2-(4-ethyl-1-piperazinyl)-4-methyl-5-pyrimidinecarboxylate in lab experiments is its ability to modulate ion channel activity in a specific and controlled manner. This allows researchers to study the role of these channels in various physiological processes with a high degree of precision. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its widespread use.

Future Directions

There are several potential future directions for research on ethyl 2-(4-ethyl-1-piperazinyl)-4-methyl-5-pyrimidinecarboxylate. One area of interest is the development of new therapeutic applications for this compound based on its ability to modulate ion channel activity. Another potential direction is the development of new synthesis methods for this compound that are more efficient and cost-effective. Overall, the unique properties of this compound make it a valuable tool for researchers in a variety of fields, and there is still much to be learned about its potential applications.

Scientific Research Applications

Ethyl 2-(4-ethyl-1-piperazinyl)-4-methyl-5-pyrimidinecarboxylate has been used extensively in scientific research due to its unique properties. One of the most common applications of this compound is in the study of ion channels, which are important cellular structures that control the flow of ions in and out of cells. This compound has been shown to modulate the activity of certain ion channels, making it a valuable tool for researchers studying the role of these channels in various physiological processes.

properties

IUPAC Name

ethyl 2-(4-ethylpiperazin-1-yl)-4-methylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-4-17-6-8-18(9-7-17)14-15-10-12(11(3)16-14)13(19)20-5-2/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAFUKISUMMIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.